molecular formula C12H15N3O2 B6510369 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902924-21-4

3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6510369
CAS No.: 902924-21-4
M. Wt: 233.27 g/mol
InChI Key: CTZQZKJMAGBTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a 3-methylbutyl group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridopyrimidine derivatives, including 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, can be achieved through various methods. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production of pyridopyrimidine derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction may produce dihydropyridopyrimidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of the 3-methylbutyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-(3-methylbutyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8(2)5-7-15-11(16)9-4-3-6-13-10(9)14-12(15)17/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZQZKJMAGBTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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